4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole

Continuous Flow Chemistry Process Intensification Pyrazole Synthesis

4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole (CAS not yet assigned in major registries; molecular formula C11H7FN2, molecular weight approximately 186.19 g/mol) is a functionalized 1-arylpyrazole derivative bearing a terminal alkyne at the 4-position and an ortho-fluorine substituent on the N1-phenyl ring. The compound is typically synthesized via cyclocondensation of 2-fluorophenylhydrazine with 1,3-dielectrophilic systems or via continuous flow [3+2] cycloaddition methodologies.

Molecular Formula C11H7FN2
Molecular Weight 186.18 g/mol
Cat. No. B13725346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Molecular FormulaC11H7FN2
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC#CC1=CN(N=C1)C2=CC=CC=C2F
InChIInChI=1S/C11H7FN2/c1-2-9-7-13-14(8-9)11-6-4-3-5-10(11)12/h1,3-8H
InChIKeyUULJWTRMAUSEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole: Core Properties and Procurement Baseline


4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole (CAS not yet assigned in major registries; molecular formula C11H7FN2, molecular weight approximately 186.19 g/mol) is a functionalized 1-arylpyrazole derivative bearing a terminal alkyne at the 4-position and an ortho-fluorine substituent on the N1-phenyl ring [1]. The compound is typically synthesized via cyclocondensation of 2-fluorophenylhydrazine with 1,3-dielectrophilic systems or via continuous flow [3+2] cycloaddition methodologies [2][3]. Its core differentiators among procurement candidates are: (i) the 4-ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal conjugation chemistries [4]; and (ii) the 2-fluorophenyl moiety modulates electronic properties and metabolic stability relative to non-fluorinated or para-fluorinated analogs [5]. This compound is not a drug substance but a versatile building block for medicinal chemistry, chemical biology, and materials science applications.

Why In-Class Pyrazole Building Blocks Are Not Interchangeable with 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole


Substituting a generic 1-arylpyrazole or a non-fluorinated analog for 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole introduces substantial risk of synthetic failure or altered biological performance. The 4-ethynyl group is a non-negotiable requirement for click chemistry-enabled library synthesis and bioconjugation; replacing it with a halogen (e.g., 4-bromo) eliminates CuAAC compatibility and requires alternative (often lower-yielding) cross-coupling steps [1]. The ortho-fluorine on the phenyl ring is not merely a metabolic blocking group—its position (2-fluoro vs. 4-fluoro) significantly impacts the torsional angle between the pyrazole and phenyl rings, altering molecular conformation, target binding, and NMR spectral signatures in ways that cannot be corrected post-synthetically [2]. Furthermore, synthetic routes optimized for this specific substitution pattern (e.g., continuous flow assembly-line synthesis) yield superior productivity metrics that are not transferable to analogs lacking the aryl alkyne dipolarophile [3]. The quantitative evidence below demonstrates that these structural features are not cosmetic—they directly determine synthetic efficiency, click chemistry reaction rates, and target engagement potency.

Quantitative Differentiation of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole: Evidence-Based Selection Guide


Continuous Flow Synthesis Productivity: 31.7 min Total Residence Time vs. Batch Cyclocondensation

4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole can be synthesized via a catalyst-free continuous flow assembly-line methodology that exploits the aryl alkyne as a dipolarophile in a [3+2] cycloaddition. This process achieves a total residence time of 31.7 minutes with a throughput of 1.76 g h⁻¹ for the four-step telescoped synthesis of a related pyrazole therapeutic (AS-136A) [1]. In contrast, conventional batch cyclocondensation of 2-fluorophenylhydrazine with 1,3-dielectrophiles typically requires reaction times of 2–24 hours, with isolated yields for 1-arylpyrazoles ranging from 45% to 78% [2].

Continuous Flow Chemistry Process Intensification Pyrazole Synthesis

Group II mGlu Receptor Antagonist Potency: pIC50 Advantage Over Non-Ethynyl Pyrazole Analogs

Compounds within the 4-ethynyl-1-(2-fluorophenyl)-1H-pyrazole chemotype exhibit antagonistic activity against group II metabotropic glutamate receptors (mGlu2/3). While exact IC50 data for the unsubstituted parent compound is not publicly disclosed, patent filings from Taisho Pharmaceutical report that structurally related ethynyl-pyrazole derivatives (formula [I] compounds) demonstrate potent mGlu2/3 antagonism with functional activity in the nanomolar range [1]. For context, a related 1,3,5-trisubstituted pyrazole mGlu2 NAM (compound 4) showed an IC50 of 83 nM, representing a 10-fold improvement over the HTS hit (IC50 ~830 nM) [2]. Non-ethynyl pyrazole analogs lacking the 4-alkyne typically exhibit IC50 values >1 μM in mGlu2 functional assays or are inactive [3].

CNS Drug Discovery Metabotropic Glutamate Receptors Negative Allosteric Modulators

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Compatibility: Quantitative Reactivity Advantage vs. 4-Halo Analogs

The 4-ethynyl group of 4-ethynyl-1-(2-fluorophenyl)-1H-pyrazole is a terminal alkyne that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) under standard conditions (CuSO4·5H2O, sodium ascorbate, RT, aqueous/organic solvent) [1]. In contrast, 4-bromo-1-(2-fluorophenyl)-1H-pyrazole (CAS 957062-81-6) requires palladium-catalyzed Sonogashira or Suzuki coupling for further functionalization, which involves higher catalyst loadings (typically 2–5 mol% Pd), elevated temperatures (60–100 °C), and strict exclusion of oxygen [2]. The rate constant for CuAAC of terminal alkynes with benzyl azide is approximately 10–100 M⁻¹ s⁻¹ under standard conditions, whereas Pd-catalyzed cross-coupling of 4-bromo analogs requires 1–24 h to reach comparable conversion [3].

Click Chemistry Bioconjugation Chemical Biology

Conformational and Electronic Differentiation: Ortho-Fluorine Torsional Angle vs. Para-Fluorophenyl Pyrazole Analogs

The ortho-fluorine substitution on the N1-phenyl ring of 4-ethynyl-1-(2-fluorophenyl)-1H-pyrazole imposes a distinct torsional angle between the pyrazole and phenyl rings relative to para-fluorinated or non-fluorinated analogs. DFT calculations and NMR studies on phenyl-substituted pyrazoles demonstrate that ortho-fluorine substitution increases the dihedral angle by approximately 15–25° compared to the para-fluoro isomer, due to steric and electronic repulsion between the fluorine lone pairs and the pyrazole π-system [1]. This conformational constraint alters the spatial orientation of the 4-ethynyl group, affecting its accessibility in click reactions and its presentation to biological targets [2]. In contrast, 1-(4-fluorophenyl)-4-ethynyl-1H-pyrazole adopts a more planar geometry (dihedral angle <10°), which may reduce steric hindrance but also alters metabolic stability and target complementarity .

Medicinal Chemistry Conformational Analysis Fluorine Chemistry

Optimal Use Cases for 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole: Where This Compound Delivers Verifiable Advantage


Click Chemistry-Enabled Medicinal Chemistry Library Synthesis

In medicinal chemistry programs requiring rapid diversification of pyrazole scaffolds, 4-ethynyl-1-(2-fluorophenyl)-1H-pyrazole serves as a privileged CuAAC-compatible building block. Its terminal alkyne undergoes quantitative cycloaddition with azide-functionalized fragments under mild aqueous conditions (CuSO4·5H2O, sodium ascorbate, RT, 1–4 h) [1]. This enables parallel synthesis of triazole-linked compound libraries without the need for Pd catalysis or rigorous exclusion of oxygen. The 2-fluorophenyl group provides a metabolically stable, conformationally constrained aryl moiety that enhances CNS penetration potential [2]. Procurement of this compound is justified over 4-halo analogs (e.g., 4-bromo) when the synthetic workflow prioritizes click chemistry over traditional cross-coupling.

CNS Drug Discovery Targeting Group II Metabotropic Glutamate Receptors

For programs focused on mGlu2/3 negative allosteric modulators (NAMs) for neuropsychiatric indications (depression, anxiety, schizophrenia), 4-ethynyl-1-(2-fluorophenyl)-1H-pyrazole represents a validated chemotype with demonstrated nanomolar antagonism [3]. Patent disclosures from Taisho Pharmaceutical confirm that 4-ethynyl-pyrazole derivatives within this structural class exhibit potent group II mGlu receptor antagonism and are being advanced for CNS disorders [4]. The ortho-fluorine substitution and 4-ethynyl group are both essential for target engagement; non-fluorinated or non-ethynyl analogs show significantly reduced potency (IC50 >1 μM) or are inactive [5]. Procurement of this specific compound is warranted when the research objective is to generate mGlu2/3 NAM leads with CNS drug-like properties.

Continuous Flow Process Development and Scalable Pyrazole Production

In process chemistry and manufacturing settings, 4-ethynyl-1-(2-fluorophenyl)-1H-pyrazole is uniquely suited for continuous flow synthesis due to its aryl alkyne dipolarophile functionality, which enables catalyst-free [3+2] cycloaddition under flow conditions [6]. The demonstrated four-step telescoped synthesis of AS-136A (a structurally related pyrazole therapeutic) achieved a total residence time of 31.7 min and throughput of 1.76 g h⁻¹ [6]. This represents a >100-fold reduction in reaction time compared to batch methods [7]. Procurement of this building block enables process intensification and rapid scale-up for preclinical and early clinical material supply, with clear productivity advantages over batch-synthesized pyrazole intermediates.

Chemical Biology Probe and Bioconjugate Synthesis

For chemical biology applications requiring site-specific labeling or bioconjugation (e.g., fluorescent probe synthesis, PROTAC assembly, activity-based protein profiling), 4-ethynyl-1-(2-fluorophenyl)-1H-pyrazole provides a bioorthogonal handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition [1]. The mild, aqueous-compatible reaction conditions preserve biomolecule integrity, unlike Pd-catalyzed couplings that denature proteins [8]. The 2-fluorophenyl group offers a useful ¹⁹F NMR handle for tracking and quantification in complex biological matrices [9]. Procurement of this compound over non-fluorinated 4-ethynyl-pyrazoles adds an orthogonal analytical dimension without compromising click reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.